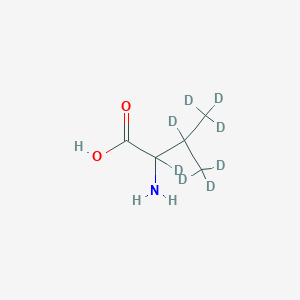
2,4,6-三异丙基苄基氯
描述
2,4,6-Triisopropylbenzyl Chloride is a chlorinated organic compound with the chemical formula C16H25Cl . It is a white to yellow crystalline powder .
Physical And Chemical Properties Analysis
2,4,6-Triisopropylbenzyl Chloride has a molecular weight of 252.83 g/mol . It has a melting point of 36°C . It appears as a white to yellow crystalline powder .科学研究应用
ACAT 抑制剂的合成
Dozeman 等人(1997 年)的一项研究描述了使用 2,4,6-三异丙基苄基氯作为中间体合成 ACAT 抑制剂 2,6-二异丙基苯基[(2,4,6-三异丙基苯基)乙酰]磺酸盐的过程的化学开发。该工艺已在中试规模上成功演示,突出了 2,4,6-三异丙基苄基氯在制药化合物生产中的用途(Dozeman 等人,1997 年)。
有机金属化学
在有机金属化学领域,Luderer 等人(1996 年)研究了 1,1-双(三甲基甲硅烷基)-2-(2,4,6-三异丙基苯基)硅烯的生成和转化。他们探索了 2,4,6-三异丙基苯甲醛与三(三甲基甲硅烷基)甲硅烷基溴化镁的处理,得到各种有机金属化合物,证明了 2,4,6-三异丙基苄基氯衍生物的化学多功能性(Luderer 等人,1996 年)。
肽合成
Echner 和 Voelter(1987 年)将源自 2.4.6-三异丙基苯磺酰氯的 2.4.6-三异丙基苯磺酰基引入精氨酸的胍基官能团。这项研究强调了 2,4,6-三异丙基苄基氯在肽合成中的应用,特别是作为氨基酸中特定官能团的保护基(Echner 和 Voelter,1987 年)。
环境和生物降解研究
Pak 等人(2000 年)的研究调查了荧光假单胞菌中一种纯化酶对 2,4,6-三硝基甲苯 (TNT) 的酶促转化。尽管这项研究主要集中在 TNT 上,但方法和原理可能与 2,4,6-三异丙基苄基氯等化合物的生物降解或环境影响研究相关(Pak 等人,2000 年)。
有机合成应用
Yamada 等人(2013 年)开发了一种新的酸催化对甲氧基苄基化试剂,这可能与 2,4,6-三异丙基苄基氯相关化合物的改性或合成有关。这项研究突出了三异丙基苄基相关化合物在各种有机合成应用中的更广泛用途(Yamada 等人,2013 年)。
安全和危害
生化分析
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules in the context of proteomics research . The nature of these interactions and their implications for biochemical reactions are subjects of ongoing investigation.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
2-(chloromethyl)-1,3,5-tri(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25Cl/c1-10(2)13-7-14(11(3)4)16(9-17)15(8-13)12(5)6/h7-8,10-12H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHQLMOCMQMZPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CCl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499846 | |
| Record name | 2-(Chloromethyl)-1,3,5-tri(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38580-86-8 | |
| Record name | 2-(Chloromethyl)-1,3,5-tri(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Triisopropylbenzyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,4,6-Triisopropylbenzyl Chloride in the synthesis of the ACAT inhibitor CI-1011?
A1: 2,4,6-Triisopropylbenzyl Chloride serves as a crucial intermediate in the multi-step synthesis of 2,6-Diisopropylphenyl [(2,4,6-Triisopropylphenyl)acetyl]sulfamate (CI-1011), an ACAT inhibitor. [] The process involves the following:
- Starting Material: Commercially available 1,3,5-triisopropylbenzene is chloromethylated to yield 2,4,6-Triisopropylbenzyl Chloride. []
- Cyanation & Hydrolysis: 2,4,6-Triisopropylbenzyl Chloride undergoes cyanation under phase-transfer catalysis, forming 2,4,6-triisopropylbenzyl cyanide. Subsequent basic hydrolysis of this intermediate leads to the formation of 2,4,6-triisopropylphenylacetic acid. []
- Key Intermediate: This 2,4,6-triisopropylphenylacetic acid is a key building block in the eventual synthesis of the target ACAT inhibitor CI-1011. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















